6-Oxaspiro[4.5]decan-9-yl methanesulfonate is a chemical compound with the molecular formula and a molecular weight of 234.31 g/mol. This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly in the preparation of Oliceridine Fumarate, which is a medication used for pain management. The compound is classified under the category of spiro compounds, which are characterized by their unique bicyclic structure where two rings share a single atom, in this case, an oxygen atom.
The synthesis of 6-Oxaspiro[4.5]decan-9-yl methanesulfonate can be achieved through various chemical methodologies. One common approach involves the reaction of 6-oxaspiro[4.5]decan-9-one with methanesulfonyl chloride in the presence of a base to facilitate the formation of the sulfonate ester. Specific technical details regarding conditions such as temperature, solvent choice, and reaction time can vary based on the desired yield and purity of the final product.
For example, in one reported synthesis, sodium hydroxide is utilized as a base to promote nucleophilic substitution during the reaction with methanesulfonyl chloride, leading to the formation of the desired methanesulfonate derivative . The purification of the product typically involves techniques such as high-performance liquid chromatography or silica gel chromatography to isolate and purify the compound from by-products.
The molecular structure of 6-Oxaspiro[4.5]decan-9-yl methanesulfonate features a spirocyclic arrangement with an oxaspiro linkage. The InChI (International Chemical Identifier) for this compound is:
The InChI Key is:
The structure can be represented using SMILES notation:
This representation highlights the presence of both sulfur and oxygen functionalities that contribute to its reactivity profile.
6-Oxaspiro[4.5]decan-9-yl methanesulfonate participates in various chemical reactions typical for spiro compounds and sulfonates. Notably, it can undergo nucleophilic substitution reactions due to the electrophilic nature of the methanesulfonate group. This property allows it to react with nucleophiles such as amines or alcohols, facilitating the formation of more complex molecules.
Additionally, it has been noted that this compound can be involved in coupling reactions where it serves as a building block for more complex organic structures, especially in pharmaceutical chemistry .
The mechanism of action for 6-Oxaspiro[4.5]decan-9-yl methanesulfonate primarily revolves around its role as an intermediate in synthetic pathways leading to biologically active compounds. When utilized in drug synthesis, it contributes to the formation of specific receptor ligands that may interact with biological targets such as G protein-coupled receptors.
For example, when incorporated into larger molecular frameworks, it can influence pharmacological properties such as potency and selectivity towards specific receptors involved in pain modulation . The precise mechanism will depend on the specific application and structural context within which this compound is used.
While detailed physical and chemical properties are not extensively documented in all sources, some key attributes include:
The presence of functional groups such as methanesulfonate imparts unique reactivity compared to other similar compounds, making it a valuable intermediate in synthetic chemistry.
6-Oxaspiro[4.5]decan-9-yl methanesulfonate finds its primary applications within scientific research and pharmaceutical development. Its role as an intermediate allows chemists to synthesize complex molecules that can serve therapeutic purposes, particularly in pain management through drugs like Oliceridine Fumarate.
Moreover, its unique structural features make it a subject of interest for studies related to structure–activity relationships in medicinal chemistry, where understanding how variations in structure affect biological activity is crucial for drug design .
Prins cyclization has emerged as a powerful method for constructing the 6-oxaspiro[4.5]decane core. A particularly efficient one-pot approach involves merging the ring-opening of benzo[c]oxepines with a formal 1,2-oxygen migration under transition-metal-free conditions [3]. This method enables the assembly of the spirocyclic skeleton through an intramolecular electrophilic cyclization, where an alkene moiety attacks an oxocarbenium ion generated in situ. The reaction proceeds via a concerted ring expansion and oxygen shift, yielding over 30 distinct 6-oxaspiro[4.5]decane derivatives in moderate to excellent yields (typically 45–85%) [3].
Critical parameters for success include:
Table 1: Prins Cyclization Conditions for 6-Oxaspiro[4.5]decane Synthesis
Benzo[c]oxepine Substituent | Acid Catalyst | Temperature (°C) | Yield (%) |
---|---|---|---|
5-Methoxy | TFA (10 mol%) | 0 → 25 | 78 |
Unsubstituted | p-TsOH (15 mol%) | 25 | 65 |
5-Bromo | TFA (10 mol%) | 0 → 25 | 71 |
This strategy bypasses the need for transition metals, simplifying purification and enhancing functional group compatibility. The resulting 9-hydroxy intermediate serves as the direct precursor for mesylate introduction [3].
The conversion of the 9-hydroxy group to the corresponding methanesulfonate ester is crucial for activating the scaffold toward nucleophilic substitution. This step employs methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in anhydrous dichloromethane or tetrahydrofuran [1] [4]. Regioselectivity is ensured by the sterically accessible and electronically unhindered secondary alcohol at the 9-position of the spirocyclic framework.
Key optimization parameters include:
Table 2: Sulfonate Esterification Optimization Parameters
Parameter | Suboptimal Condition | Optimized Condition | Effect on Yield |
---|---|---|---|
Base (Equiv.) | 1.0 Eq. DIPEA | 3.0 Eq. DIPEA | Increases from 45% → 92% |
Solvent | THF | Anhydrous DCM | Reduces hydrolysis |
MsCl Addition Rate | Rapid | Dropwise (<0.5 mL/min) | Prevents exotherm |
The product (purity >95%) is isolated via silica gel chromatography under neutral conditions, as the compound displays sensitivity to acidic or basic stationary phases [1] [4]. Long-term storage requires anhydrous, cool conditions (–20°C) to prevent hydrolysis.
Deuterated analogs of 6-oxaspiro[4.5]decan-9-yl methanesulfonate are valuable for kinetic and metabolic studies. While direct deuteration methods are not explicitly documented in the available literature, strategic approaches can be inferred from related spirocyclic ketone chemistry [6]. The precursor 6-oxaspiro[4.5]decan-9-one (CAS 855398-57-1) serves as a key intermediate for deuterium labeling at the 9-position [6].
Two primary deuteration pathways are feasible:1. Deuteride Reduction:- Treatment of the 9-ketone with sodium borodeuteride (NaBD₄) in ethanol at 0°C yields [9-²H]-(9-hydroxy-6-oxaspiro[4.5]decane).- Subsequent mesylation introduces the methanesulfonate group without deuterium loss, generating [9-²H]-6-oxaspiro[4.5]decan-9-yl methanesulfonate.- Advantage: High isotopic purity (>98% D) achievable via stoichiometric control [6].
Deuterated Ketone Intermediate Characteristics:
Challenges include deuterium scrambling during acid-catalyzed steps and the need for specialized purification to maintain isotopic integrity [6].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8